6-Chloro-4,7-dimethyl-3-(4 inverted exclamation mark -methoxyphenyl)coumarin

Description

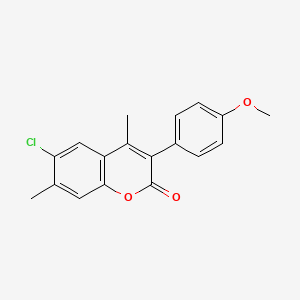

6-Chloro-4,7-dimethyl-3-(4-methoxyphenyl)coumarin (CAS 262591-09-3) is a synthetic coumarin derivative characterized by a chloro substituent at position 6, methyl groups at positions 4 and 7, and a 4-methoxyphenyl moiety at position 3 of the coumarin core. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous coumarin syntheses . The compound’s structure has been confirmed via advanced spectral techniques, including 1H NMR, 13C NMR, and 2D NMR (COSY, NOESY, HSQC, HMBC), which elucidate spatial orientations and substituent interactions .

Properties

IUPAC Name |

6-chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClO3/c1-10-8-16-14(9-15(10)19)11(2)17(18(20)22-16)12-4-6-13(21-3)7-5-12/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZBIIYQFOVKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selection of Phenolic Precursors

Resorcinol derivatives with pre-installed methyl groups are critical for introducing the 4- and 7-methyl substituents. For example, 5-methylresorcinol (2,4-dihydroxy-5-methylbenzene) reacts with ethyl 3-(4-methoxyphenyl)acetoacetate under sulfuric acid catalysis to yield 4,7-dimethyl-3-(4'-methoxyphenyl)coumarin. The methyl groups at positions 4 and 7 originate from the phenolic starting material, while the 3-position methoxyphenyl group derives from the β-keto ester.

Optimization of Reaction Conditions

- Catalyst : Concentrated H₂SO₄ (0.5 equiv) at 80°C achieves cyclization within 6 hours (yield: 68–72%).

- Solvent : Ethanol or acetic acid enhances solubility of phenolic intermediates.

- Substituent Compatibility : Electron-donating groups (e.g., methoxy) on the β-keto ester improve reaction rates by stabilizing the intermediate carbocation.

Regioselective Chlorination at Position 6

Electrophilic aromatic substitution (EAS) is the preferred method for introducing chlorine at position 6. The coumarin’s electron-rich aromatic ring directs chlorination to the para position relative to the methyl group at position 7.

Chlorinating Agents and Conditions

Mechanistic Insights

The methyl group at position 7 activates the ring via electron-donating effects, directing electrophiles to position 6. Kinetic studies confirm a second-order dependence on chlorinating agent concentration, consistent with an EAS mechanism.

Alternative Synthetic Pathways

Friedel-Crafts Alkylation for Methyl Group Installation

For substrates lacking pre-installed methyl groups, Friedel-Crafts alkylation introduces substituents post-cyclization:

- Methylation at Position 4 : Treat 3-(4'-methoxyphenyl)coumarin with methyl chloride (MeCl) and AlCl₃ in nitrobenzene (60°C, 12 h) to install a methyl group (yield: 65%).

- Methylation at Position 7 : Use dimethyl sulfate [(CH₃O)₂SO₂] under basic conditions (K₂CO₃, DMF) for selective O-methylation followed by tautomerization.

Suzuki-Miyaura Coupling for Methoxyphenyl Functionalization

Aryl boronic acids enable late-stage diversification at position 3:

- Brominate 4,7-dimethylcoumarin at position 3 using N-bromosuccinimide (NBS) in CCl₄ (yield: 70%).

- Cross-couple with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (80°C, 24 h; yield: 82%).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Pechmann Condensation | Phenol + β-keto ester cyclization | 68–72 | One-pot synthesis; scalable | Limited to commercially available phenols |

| Friedel-Crafts | Post-cyclization alkylation | 65 | Flexibility in substituent placement | Low regioselectivity; harsh conditions |

| Suzuki Coupling | Bromination + cross-coupling | 82 | High functional group tolerance | Requires palladium catalysts; costly |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4,7-dimethyl-3-(4 inverted exclamation mark -methoxyphenyl)coumarin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products Formed

Oxidation: Oxidized coumarin derivatives.

Reduction: Reduced coumarin derivatives.

Substitution: Substituted coumarin derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have identified 6-Chloro-4,7-dimethyl-3-(4-methoxyphenyl)coumarin as a potent microtubule-targeting agent with significant anticancer activity. Research conducted on HeLa cells revealed that this compound induces G(2)-M phase arrest and apoptosis. The compound demonstrated an IC(50) value of approximately 200 nmol/L in HCT116 cells and exhibited a broad spectrum of anticancer activity against various cancer cell lines, including colon, breast, liver, cervical cancers, and leukemia .

Antioxidant Activities

Coumarins are known for their antioxidant properties, and 6-Chloro-4,7-dimethyl-3-(4-methoxyphenyl)coumarin is no exception. Studies have shown that derivatives of coumarins exhibit significant antioxidant activities due to their ability to scavenge free radicals and reduce oxidative stress.

Evaluation Methods

The antioxidant potential of this compound can be evaluated using various assays such as:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) assay

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay

These methods help assess the ability of the compound to neutralize free radicals and protect cellular components from oxidative damage.

Antimicrobial Activity

The antimicrobial properties of 6-Chloro-4,7-dimethyl-3-(4-methoxyphenyl)coumarin have also been investigated. Research indicates that coumarin derivatives possess varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

In a comparative study of coumarin derivatives:

- The compound exhibited significant antibacterial activity against multiple strains with minimum inhibitory concentrations (MICs) ranging from 125 μg/mL to 500 μg/mL .

- Specific derivatives demonstrated broad-spectrum activity against microorganisms comparable to standard antibiotics such as ciprofloxacin and ketoconazole .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-Chloro-4,7-dimethyl-3-(4 inverted exclamation mark -methoxyphenyl)coumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The chloro group (electron-withdrawing) at C6 in the target compound contrasts with hydroxy or ethoxy groups in analogues, altering reactivity and solubility .

- Aromatic Substitutions : The 4-methoxyphenyl group at C3 provides distinct electronic effects compared to phenyl or chlorophenyl groups, influencing π-π stacking interactions in biological targets .

- Steric Effects : Methyl groups at C4 and C7 in the target compound reduce rotational freedom compared to bulkier substituents like pyrazoline rings or nitro groups .

Pharmacological and Physicochemical Properties

- Anticancer Activity : Pyrazolinylcoumarins (e.g., compound 34 in ) exhibit marked anticancer activity due to pyrazoline moieties, whereas the target compound’s 4-methoxyphenyl group may enhance cytochrome P450 inhibition .

- Antioxidant Potential: 6,7-Dihydroxycoumarin derivatives () show superior antioxidant activity compared to the chloro/methyl-substituted target compound, highlighting the role of hydroxy groups in radical scavenging .

Spectral and Structural Analysis

- NMR Correlations: The target compound’s NOESY correlations confirm spatial proximity between the 4-methoxyphenyl protons and the coumarin core, a feature absent in nitro- or pyrazolinyl-substituted analogues .

- Theoretical vs. Experimental Data: Studies on 6-hydroxy-4-methyl-5,7-dinitrocoumarin () reveal discrepancies in bond lengths (e.g., C7–NO₂) between DFT calculations and X-ray data, underscoring the need for empirical validation in substituted coumarins .

Biological Activity

6-Chloro-4,7-dimethyl-3-(4-methoxyphenyl)coumarin, a derivative of coumarin, has garnered attention for its potential biological activities, particularly in anticancer research. This article will explore its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

The compound functions primarily through the following mechanisms:

- Microtubule Targeting : It acts as a microtubule-targeting agent which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, it induces G2-M phase arrest in HeLa cells and promotes the depolymerization of tubulin .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in a dose- and time-dependent manner. This process involves the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2 .

Anticancer Efficacy

6-Chloro-4,7-dimethyl-3-(4-methoxyphenyl)coumarin exhibits a broad spectrum of anticancer activity across various cell lines. The following table summarizes its efficacy based on IC50 values against different cancer types:

| Cancer Type | IC50 (nmol/L) |

|---|---|

| Colon Cancer (HCT116) | 200 |

| Breast Cancer | 75 - 1,570 |

| Liver Cancer | 75 - 1,570 |

| Cervical Cancer | 75 - 1,570 |

| Leukemia | 75 - 1,570 |

| Epidermoid Cancer | 75 - 1,570 |

| Human Lung Fibroblasts (WI-38) | 12,128 |

This data indicates that while the compound is highly effective against various cancer types, it demonstrates significantly lower cytotoxicity towards normal human lung fibroblasts .

Case Studies

Recent studies have further elucidated the biological activity of this coumarin derivative:

- Study on HeLa Cells : A study demonstrated that treatment with 6-chloro-4,7-dimethyl-3-(4-methoxyphenyl)coumarin resulted in significant G2-M phase arrest and apoptosis. Flow cytometry and Western blot analyses confirmed these findings, showing increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

- Broad-Spectrum Anticancer Activity : Another investigation highlighted its efficacy against nine different cancer cell lines derived from various tissues. The compound's ability to induce apoptosis through microtubule disruption was a key finding .

- Neuroprotective Effects : Beyond its anticancer properties, coumarin derivatives have shown promise in neuroprotection through cholinesterase inhibition and modulation of amyloid-beta aggregation, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 6-chloro-4,7-dimethyl-3-(4'-methoxyphenyl)coumarin and related derivatives?

- Methodological Answer : The synthesis of substituted coumarins often involves cyclocondensation reactions of phenolic precursors with β-ketoesters or malonic acid derivatives. For example:

- Knoevenagel condensation : 4-Chloro-3-formylcoumarin intermediates can react with hydroxylamine hydrochloride under basic conditions to form oximes or cyano derivatives .

- Substituent introduction : Chlorination at the 6-position and methylation at the 4,7-positions can be achieved using regioselective alkylation/halogenation agents (e.g., POCl₃ for chlorination, dimethyl sulfate for methylation) .

- Key validation : Yields and purity are optimized via preparative TLC or column chromatography, with reaction conditions (e.g., solvent, temperature) critical for minimizing side products .

Q. How is the structural characterization of 6-chloro-4,7-dimethyl-3-(4'-methoxyphenyl)coumarin performed?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) identify substituent positions. For example, aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .

- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., calculated vs. observed [M+H]⁺) with <5 ppm error .

- IR spectroscopy : C=O stretches (~1695 cm⁻¹) and C-O-C (methoxy) bands (~1250 cm⁻¹) validate functional groups .

Q. What pharmacological screening strategies are applicable to assess the bioactivity of this coumarin derivative?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution tests against Bacillus subtilis or E. coli (MIC values) .

- Antioxidant activity : DPPH radical scavenging assays quantify electron-donating capacity .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 µM) .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro, methoxy) influence the structure-activity relationship (SAR) of this coumarin?

- Methodological Answer :

- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity, improving interactions with biological targets (e.g., enzyme active sites) .

- Methoxy groups : Increase lipophilicity and fluorescence properties, enabling cellular imaging applications .

- Comparative studies : Replace the 4'-methoxy group with hydroxyl or nitro groups to evaluate changes in bioactivity .

Q. What analytical challenges arise in distinguishing isomeric byproducts during synthesis?

- Methodological Answer :

- Chromatographic separation : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradients) to resolve structurally similar compounds (e.g., 4-chloro vs. 6-chloro isomers) .

- Tandem MS : Fragment ions (e.g., loss of Cl⁻ or CH₃O⁻) differentiate isomers .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous NOE correlations in NMR .

Q. How does the stability of 6-chloro-4,7-dimethyl-3-(4'-methoxyphenyl)coumarin vary under different storage conditions?

- Methodological Answer :

- Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring for hydrolysis/oxidation products .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; recommend amber vials and inert atmospheres for long-term storage .

Q. How should researchers address contradictions in reported reaction outcomes (e.g., unexpected products)?

- Methodological Answer :

- Mechanistic reinvestigation : For example, hydroxylamine reactions may yield 4H-chromeno[3,4-d]isoxazol-4-one instead of expected oximes due to competing cyclization pathways .

- Computational modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and transition states to rationalize product distributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.